3-Bromo-2-(bromomethyl)-5-fluoropyridine
Description
3-Bromo-2-(bromomethyl)-5-fluoropyridine is a polyhalogenated pyridine derivative with a bromo group at position 3, a bromomethyl (-CH2Br) substituent at position 2, and a fluorine atom at position 5. This compound is structurally distinct due to its dual bromine substituents and the electron-withdrawing fluorine, which influence its reactivity and applications in medicinal chemistry, agrochemical synthesis, and materials science.
Properties
Molecular Formula |
C6H4Br2FN |
|---|---|
Molecular Weight |
268.91 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2 |
InChI Key |
DFXHAIUSKVMVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-5-fluoropyridine typically involves the bromination of 2-(bromomethyl)-5-fluoropyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(bromomethyl)-5-fluoropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of drug candidates with anticancer, antiviral, or antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-5-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes the compound a versatile intermediate in the synthesis of a wide range of organic molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
This group may favor elimination or nucleophilic substitution reactions under basic conditions . In contrast, 5-bromo-2-chloro-3-fluoropyridine () undergoes chemoselective amination at the bromide position under Pd catalysis, suggesting that the target compound’s bromo group at position 3 may similarly participate in cross-coupling reactions .
Electronic Effects :
- Fluorine at position 5 enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions. This is observed in analogs like 3-bromo-5-fluoro-2-methoxypyridine, where SNAr at the 3-fluoro position is achievable under specific conditions .
Applications :
- Compounds with trifluoromethyl groups (e.g., 5-bromo-2-chloro-3-(trifluoromethyl)pyridine) are prioritized in agrochemicals due to their metabolic stability . The target compound’s bromomethyl group may instead serve as a versatile handle for further functionalization in drug discovery .
Physicochemical Properties
While explicit data are scarce, inferences can be drawn:
- Molecular Weight and Polarity : The target compound’s higher molecular weight (~301.92 g/mol) compared to simpler analogs (e.g., 5-bromo-3-chloro-2-fluoropyridine at ~225.33 g/mol) suggests increased lipophilicity, impacting solubility and bioavailability .
- Thermal Stability : Brominated pyridines generally exhibit lower thermal stability than chlorinated analogs, a critical factor in industrial-scale synthesis .
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